Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-
CAS No.: 2647-14-5
Cat. No.: VC8260344
Molecular Formula: C14H18F2N2O
Molecular Weight: 268.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2647-14-5 |
|---|---|
| Molecular Formula | C14H18F2N2O |
| Molecular Weight | 268.30 g/mol |
| IUPAC Name | 2-[[2-ethyl-N-(2-hydroxyethyl)anilino]methyl]-3,3-difluoropropanenitrile |
| Standard InChI | InChI=1S/C14H18F2N2O/c1-2-11-5-3-4-6-13(11)18(7-8-19)10-12(9-17)14(15)16/h3-6,12,14,19H,2,7-8,10H2,1H3 |
| Standard InChI Key | GVSNPAKERJPRBH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N(CCO)CC(C#N)C(F)F |
| Canonical SMILES | CCC1=CC=CC=C1N(CCO)CC(C#N)C(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The compound’s molecular formula is C₁₄H₁₈F₂N₂O, with a molecular weight of 268.3 g/mol . Its structure features:
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A propanenitrile backbone (CH₂-C≡N) substituted with two fluorine atoms at the third carbon.
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A [(2-ethylphenyl)(2-hydroxyethyl)amino]methyl side chain, comprising:
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A 2-ethylphenyl aromatic ring.
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A 2-hydroxyethylamine group linked via a methylene bridge.
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Systematic Nomenclature
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IUPAC Name: 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile.
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Common Synonyms: Rack, Roller, EASYCAL, QuikSip (brand-specific terms) .
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Boiling Point | 62.7 °C (lit.) | |
| Density | 0.996 g/mL at 25 °C (lit.) | |
| Flash Point | 115 °F (46.1 °C) | |
| Storage Temperature | 2–8 °C | |
| pKa (Predicted) | 14.57 ± 0.10 | |
| LogP (Octanol-Water) | 2.45 |
Stability and Reactivity
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Thermal Sensitivity: Decomposes at elevated temperatures, releasing toxic fumes (e.g., hydrogen cyanide) .
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Hydrolytic Stability: Susceptible to hydrolysis under acidic or alkaline conditions due to the nitrile group .
Synthesis and Production
Synthetic Routes
While explicit protocols are scarce, inferred pathways include:
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Nucleophilic Substitution: Reaction of 2-ethylphenylamine with 2-chloroethanol to form the hydroxyethyl intermediate, followed by methylation and fluorination .
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Cyanomethylation: Introduction of the nitrile group via Knoevenagel condensation or similar methods .
Key Raw Materials
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2-Ethylphenylamine (precursor for aromatic moiety).
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Epichlorohydrin or Chloroethanol (for hydroxyethyl group introduction) .
Applications and Uses
Industrial Applications
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Laboratory Equipment: Used in manufacturing seals and components for dispensers (e.g., BRAND® Dispensette) .
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Chemical Intermediary: Potential precursor for fluorinated pharmaceuticals or agrochemicals, though specific examples are undocumented .
Research Relevance
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Fluorine Chemistry Studies: Serves as a model for exploring C-F bond reactivity in nitrile-containing systems .
| Hazard Code | Risk Statements | Safety Statements |
|---|---|---|
| C | R10 (Flammable), R20/21/22 (Harmful), R34 (Causes burns) | S16 (Avoid ignition), S24/26 (Skin/eye contact precautions) |
| Supplier | Location | Purity Grade |
|---|---|---|
| Sigma-Aldrich | Global | Technical |
| Hubei Xin Bonus Chemical | China | Industrial |
| Chongqing Chemdad | China | >98% |
Future Directions and Research Gaps
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Pharmacological Studies: No documented biomedical applications; potential for exploration in fluorinated drug design.
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Environmental Toxicology: Requires ecotoxicity profiling to assess aquatic and terrestrial risks.
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